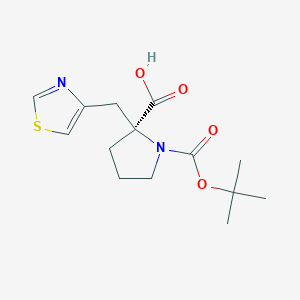

Boc-(S)-alpha-(4-thiazolylmethyl)-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38 g/mol . It is also known by its synonyms, including Boc-(S)-a-(4-thiazolylmethyl)proline .

Molecular Structure Analysis

The molecular structure of Boc-(S)-alpha-(4-thiazolylmethyl)-proline consists of a proline backbone with a thiazole ring attached to the alpha carbon. The Boc (tert-butoxycarbonyl) protecting group is also present .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2-Aminothiazoles, a class of organic medicinal compounds which can be synthesized from compounds like Boc-(S)-alpha-(4-thiazolylmethyl)-proline, have shown promising therapeutic roles as antibacterial and antifungal agents . They have been used in the synthesis of diverse range of heterocyclic analogues .

Anti-HIV Applications

2-Aminothiazoles have also been utilized in the development of anti-HIV agents . This suggests that Boc-(S)-alpha-(4-thiazolylmethyl)-proline could potentially be used in the synthesis of anti-HIV drugs .

Antioxidant Applications

Compounds derived from 2-Aminothiazoles have been found to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress .

Antitumor Applications

2-Aminothiazoles have been used in the synthesis of antitumor agents . This suggests potential applications of Boc-(S)-alpha-(4-thiazolylmethyl)-proline in cancer research .

Anthelmintic Applications

2-Aminothiazoles have shown promising therapeutic roles as anthelmintic agents . This suggests potential applications in the treatment of parasitic worm infections .

Anti-inflammatory & Analgesic Applications

2-Aminothiazoles have been used in the synthesis of anti-inflammatory and analgesic agents . This suggests potential applications of Boc-(S)-alpha-(4-thiazolylmethyl)-proline in the treatment of pain and inflammation .

Insecticidal Applications

Thiazolylmethyl cyclopropanecarboxylates, which can be synthesized from compounds like Boc-(S)-alpha-(4-thiazolylmethyl)-proline, have been examined for insecticidal activity against houseflies .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a complex organic compound that interacts with specific targets in the body. Similar compounds, such as 2-aminothiazoles, have been found to interact with various enzymes and proteins, playing a significant role in various biochemical processes .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell

Biochemical Pathways

Boc-(S)-alpha-(4-thiazolylmethyl)-proline likely affects multiple biochemical pathways due to its complex structure and potential interactions with various targets .

Result of Action

Similar compounds have been found to have various therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Action Environment

The action, efficacy, and stability of Boc-(S)-alpha-(4-thiazolylmethyl)-proline can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body

Eigenschaften

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMGYWKAZJXMSV-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)

![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)

![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)

![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)

![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)

![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)